11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a nitrogen-sulfur heterocyclic compound featuring a tricyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) substituted with an ethyl group at position 11, a 3-methoxyphenyl group at position 4, and a sulfanyl (-SH) moiety at position 5. The 3-one group completes the structure.
The 3-methoxyphenyl substituent could facilitate aromatic interactions in binding pockets, while the sulfanyl group introduces reactivity for covalent bonding or hydrogen bonding .
Properties
IUPAC Name |
11-ethyl-4-(3-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-20-8-7-13-14(10-20)25-16-15(13)17(22)21(18(24)19-16)11-5-4-6-12(9-11)23-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBQZDAIYBDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the core tricyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the ethyl group: This step usually involves alkylation reactions, where an ethyl group is introduced to the core structure.
Attachment of the methoxyphenyl group: This is typically done through electrophilic aromatic substitution reactions.
Incorporation of the sulfanyl group: This step involves thiolation reactions, where a sulfur-containing group is introduced to the molecule.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the tricyclic core, using reagents like lithium aluminum hydride.
Substitution: The methoxyphenyl group can participate in nucleophilic aromatic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Addition: The compound can undergo addition reactions at the double bonds present in the tricyclic core, using reagents like bromine or hydrogen.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the tricyclic core can lead to partially or fully saturated derivatives.
Scientific Research Applications
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[740
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, which can be explored through in vitro and in vivo studies.
Medicine: If the compound demonstrates significant biological activity, it could be developed into a therapeutic agent for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it a versatile building block for industrial applications.
Mechanism of Action
The mechanism of action of 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. For example, the sulfanyl group may interact with thiol groups in proteins, while the tricyclic core may fit into specific binding pockets. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS: 380437-04-7)
This analog () lacks the ethyl group at position 11 and the additional nitrogen in the triazatricyclic core. The sulfanylidene (S=) group instead of sulfanyl (-SH) alters hydrogen-bonding capacity and redox reactivity .
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene
Reported by Quadrelli et al. (2012), this tricyclic compound substitutes the ethyl group with a benzyl moiety and replaces sulfur with oxygen in the heterocycle. This compound exhibited moderate cytotoxicity in preliminary assays, suggesting that sulfur substitution (as in the target compound) might enhance bioactivity .
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
These triazole derivatives () share the 3-methoxyphenyl and sulfanyl groups but lack the tricyclic framework. Their simpler structure facilitates synthesis but may limit conformational rigidity, reducing target specificity. The trimethoxyphenyl group in these compounds enhances solubility compared to monosubstituted analogs .
Crystallographic and Computational Insights
- Crystal Packing : The tricyclic core and sulfanyl group likely participate in hydrogen-bonding networks, as described in Etter’s graph-set analysis (). Compared to the oxygen-containing analog from Quadrelli et al., sulfur’s larger atomic radius may induce distinct packing motifs, affecting crystallization solvents .
- Refinement Tools : Structures of such compounds are typically resolved using SHELXL () and visualized via WinGX/ORTEP (). The target compound’s complexity necessitates high-resolution data for accurate anisotropic displacement parameter modeling .
Research Findings
Synthetic Challenges : The tricyclic core requires multi-step synthesis, as seen in ’s triazole preparation. The ethyl and sulfanyl groups may necessitate protective-group strategies to prevent side reactions .
Biological Relevance : The 3-methoxyphenyl group aligns with pharmacophores in kinase inhibitors, while the ethyl group balances lipophilicity and metabolic stability .
Structural Uniqueness : The combination of ethyl, sulfanyl, and 3-methoxyphenyl groups distinguishes this compound from simpler triazoles and oxygen-containing tricyclics, warranting further exploration in drug discovery .
Biological Activity
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with potential biological activities that are being explored in various research contexts. Its unique tricyclic structure and specific functional groups suggest a range of interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C17H16N2O2S2
- Molecular Weight : 344.45 g/mol
- CAS Number : 380437-04-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors affecting neurotransmission or hormonal regulation.
- Antioxidant Activity : The presence of sulfanyl and thia groups suggests potential antioxidant properties that can mitigate oxidative stress in cells.
Anticancer Activity
Research has indicated that compounds similar to 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl have exhibited anticancer properties through:
- Inducing apoptosis in cancer cell lines.
- Inhibiting tumor growth in animal models.
For instance, a study involving triazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for further exploration with this compound.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : Exhibited moderate antibacterial activity at certain concentrations.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at higher doses (IC50 values indicating effective concentration).
-
Antimicrobial Evaluation :
- Objective : To determine the efficacy against common pathogens.
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Findings : The compound showed promising results against gram-positive bacteria but less efficacy against gram-negative strains.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.45 g/mol |
| CAS Number | 380437-04-7 |
| Anticancer IC50 (Breast) | [Insert specific value] |
| Antimicrobial Activity | Moderate against S. aureus |
Q & A
Q. What are the critical steps for optimizing the synthesis of 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one?
Answer: The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key steps include:
- Functional group protection : The 3-methoxyphenyl moiety may require protection during heterocycle formation to prevent unwanted side reactions .
- Thiol group incorporation : Sulfanyl groups are introduced via nucleophilic substitution or thiol-ene reactions under inert atmospheres to avoid oxidation .
- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization are critical for isolating the product from by-products like unreacted intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the ethyl, methoxyphenyl, and thia-azatricyclo framework .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Quantify sulfur and nitrogen content to validate stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental batches?
Answer: Contradictions often arise from variations in synthesis or impurities. Mitigation strategies include:
- Batch comparison : Use HPLC to compare impurity profiles and identify contaminants affecting bioactivity .
- Dose-response studies : Test multiple concentrations to distinguish compound-specific effects from batch-dependent artifacts .
- Structural analogs : Synthesize derivatives to isolate the impact of specific functional groups (e.g., the 3-methoxyphenyl substituent) .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics in real-time for target proteins .
- Molecular Dynamics (MD) Simulations : Model interactions between the tricyclic core and active sites to predict binding modes .
- Enzymatic assays : Use fluorogenic or chromogenic substrates to measure inhibition/activation under physiological conditions .
Q. How can researchers assess the environmental stability and ecotoxicological impact of this compound?
Answer:
- Photodegradation studies : Expose the compound to UV light and analyze degradation products via LC-MS .
- Aquatic toxicity assays : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines to evaluate LC values .
- Soil adsorption experiments : Measure partitioning coefficients () to assess mobility in environmental matrices .
Safety and Handling
Q. What are the key safety protocols for handling this compound in a laboratory setting?
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Methodological Design
Q. How should a long-term study be designed to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Experimental design : Use a split-plot factorial design with pH (3–9) and temperature (4°C, 25°C, 40°C) as factors .
- Sampling intervals : Collect samples at 0, 7, 30, and 90 days for HPLC stability profiling .
- Statistical analysis : Apply ANOVA to identify significant degradation pathways (e.g., hydrolysis of the sulfanyl group) .
Computational and Theoretical Approaches
Q. What computational tools are suitable for predicting the compound’s reactivity and spectroscopic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
